

Technical Support Center: Lead Bromide Perovskite Solar Cells

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Compound of Interest

Compound Name: Lead(II) bromide

Cat. No.: B168062

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address challenges related to hysteresis in lead bromide perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is current-voltage (J-V) hysteresis in perovskite solar cells?

A1: J-V hysteresis is the phenomenon where the measured current-voltage curve of a perovskite solar cell depends on the direction and rate of the voltage scan.^{[1][2][3]} This results in a discrepancy between the forward scan (from short-circuit to open-circuit) and the reverse scan (from open-circuit to short-circuit), leading to ambiguity in determining the true power conversion efficiency (PCE) of the device.^{[1][4]}

Q2: What are the primary causes of hysteresis in lead bromide perovskite solar cells?

A2: The primary causes of hysteresis are multifaceted and often interrelated. The most commonly cited factors include:

- **Ion Migration:** The movement of mobile ions (primarily halide ions like Br⁻ and I⁻, and sometimes cations like MA⁺) within the perovskite lattice under an applied electric field is a major contributor.^{[1][5][6][7]} This ion migration can lead to the formation of an internal electric field that opposes the external field, affecting charge extraction.^{[8][9]}

- **Trap States:** Defect states within the bulk of the perovskite, at grain boundaries, and at the interfaces with charge transport layers can trap and de-trap charge carriers.[\[1\]](#)[\[4\]](#)[\[10\]](#) This slow trapping and de-trapping process can cause a delayed response in the photocurrent, contributing to hysteresis.
- **Interfacial Recombination:** Recombination of charge carriers at the interfaces between the perovskite absorber layer and the electron transport layer (ETL) or hole transport layer (HTL) is a significant factor.[\[4\]](#)[\[11\]](#)[\[12\]](#) Inefficient charge extraction at these interfaces can exacerbate the effects of ion migration and trap states.
- **Ferroelectric Properties:** The ferroelectric nature of some perovskite materials can cause spontaneous polarization, which can also contribute to hysteretic behavior in the J-V curve.[\[1\]](#)
- **Unbalanced Charge Transport:** A mismatch in the mobility of electrons and holes within the perovskite and the charge transport layers can lead to charge accumulation at the interfaces, contributing to a capacitive effect that results in hysteresis.[\[1\]](#)

Q3: How does the voltage scan rate affect the observed hysteresis?

A3: The voltage scan rate has a significant impact on the degree of observed hysteresis.[\[4\]](#)[\[13\]](#)[\[14\]](#)

- At very fast scan rates, there is insufficient time for slow processes like ion migration and deep trap state filling/emptying to occur, which can sometimes lead to reduced hysteresis, although the measured efficiency may not be representative of the steady-state performance.[\[4\]](#)[\[13\]](#)
- At intermediate scan rates, the timescale of the measurement is comparable to the timescale of the hysteretic processes, often resulting in the most pronounced hysteresis.[\[15\]](#)
- At very slow scan rates, the system has more time to reach a quasi-steady state at each voltage step, which can also reduce the observed hysteresis.[\[4\]](#)[\[13\]](#)

It's crucial to report the scan rate used for J-V measurements to allow for meaningful comparison between different studies.

Q4: What is the Hysteresis Index (HI) and how is it calculated?

A4: The Hysteresis Index (HI) is a quantitative measure of the degree of hysteresis in a perovskite solar cell. A common way to calculate it is using the power conversion efficiencies (PCE) from the reverse and forward scans:

$$HI = (PCE_{Reverse\ Scan} - PCE_{Forward\ Scan}) / PCE_{Reverse\ Scan}[1]$$

A lower HI value indicates less hysteresis and a more reliable efficiency measurement.

Troubleshooting Guide

Problem 1: Significant J-V hysteresis is observed in my fabricated lead bromide perovskite solar cells.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps & Solutions
Ion Migration	Compositional Engineering: Incorporate larger cations like formamidinium (FA ⁺) or inorganic cations like cesium (Cs ⁺) and rubidium (Rb ⁺) to create mixed-cation perovskites. These larger ions can help stabilize the crystal structure and suppress ion migration. [1] Doping with alkali metal ions like potassium (K ⁺) can also prevent the formation of iodide Frenkel defects, which are linked to ion migration. [16]
Additive Engineering: Introduce additives into the perovskite precursor solution. For example, butylamine iodide (BAI) can passivate lead and iodide-related defects, suppressing non-radiative recombination and reducing ion migration. [17]	
High Density of Trap States	Passivation Strategies: Employ surface passivation techniques to reduce defect states at the perovskite surface and grain boundaries. This can be achieved by treating the perovskite film with Lewis acid or Lewis base molecules, or by incorporating passivating agents like PCBM ([6] [6] -phenyl-C61-butyric acid methyl ester) directly into the perovskite layer. [18] [19] [20]
Solvent Annealing: Implement a two-step solvent annealing process. A lower temperature anneal followed by a resting period allows for slow solvent evaporation and crystal growth, which can reduce the number of defects and grain boundaries. [21]	
Poor Interfacial Contact & Recombination	Interface Engineering: Modify the interfaces between the perovskite and the charge transport layers. This can involve depositing a thin passivation layer (e.g., PMMA:PCBM mixture) on the ETL (e.g., TiO ₂) to reduce interfacial

recombination.[18][22] Introducing materials like CuSCN between the perovskite and the carbon electrode can also improve charge transport and reduce hysteresis.[23]

ETL/HTL Optimization: Ensure the ETL and HTL have good energy level alignment with the perovskite to facilitate efficient charge extraction. The use of alternative transport materials with higher charge mobility can also help.

Measurement Protocol

Standardize J-V Measurement: Use a consistent and appropriate scan rate, delay time, and pre-conditioning step before measurement. Light soaking the device at open-circuit voltage for a short period before the scan can sometimes help to stabilize the device and provide more reproducible results.[2][24]

Quantitative Data Summary

Table 1: Impact of Different Strategies on Hysteresis Reduction

Strategy	Device Structure	Key Parameter Change	Hysteresis Index (HI)	Reference
PMMA:PCBM Passivation	TiO ₂ / Perovskite / Spiro-OMeTAD	Increased Voc by up to 80 mV	Negligible	[18]
Potassium Interfacial Passivation	SnO ₂ / Perovskite / Spiro-OMeTAD	Enhanced perovskite grain growth	Suppressed	[25]
CuSCN Interlayer	Perovskite / Carbon	Improved interfacial charge transfer	Effectively addressed	[23]
Compositional Engineering (Rb ⁺ addition)	Mixed Cation Perovskite	Faster response to light modulation	Lowest	[1]
Solvent-Controlled Growth	MAPbI ₃ Transistor	Reduced defects and grain boundaries	Significantly reduced	[21]

Experimental Protocols

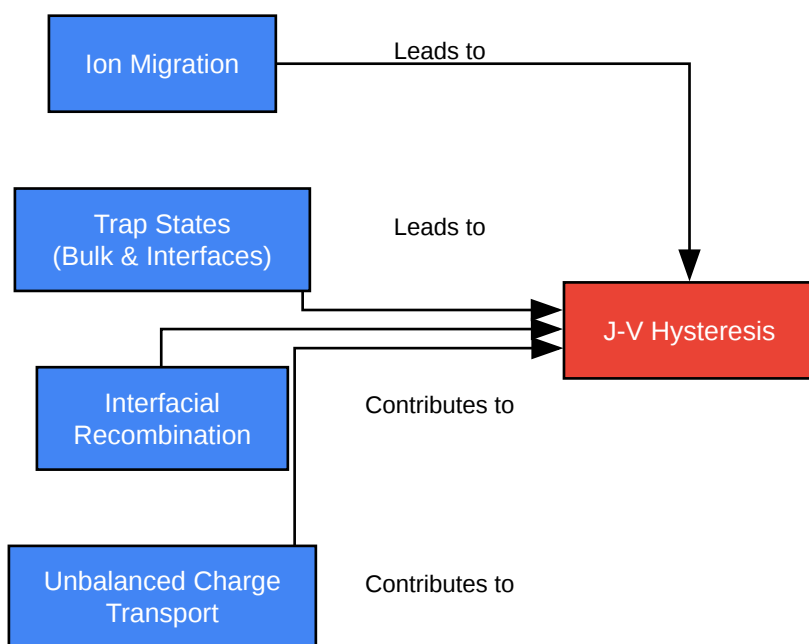
Protocol 1: Standardized J-V Measurement for Hysteresis Evaluation

This protocol outlines a standardized procedure for measuring the J-V characteristics to accurately assess hysteresis.

- Device Preparation:
 - Fabricate the perovskite solar cell according to your established procedure.
 - Define the active area of the device using a shadow mask (e.g., 0.1 cm²).[\[26\]](#)[\[27\]](#)
- Light Source Calibration:
 - Use a calibrated solar simulator with AM1.5G illumination (100 mW/cm²).[\[26\]](#)
 - Calibrate the light intensity using a certified reference silicon solar cell.[\[26\]](#)[\[27\]](#)

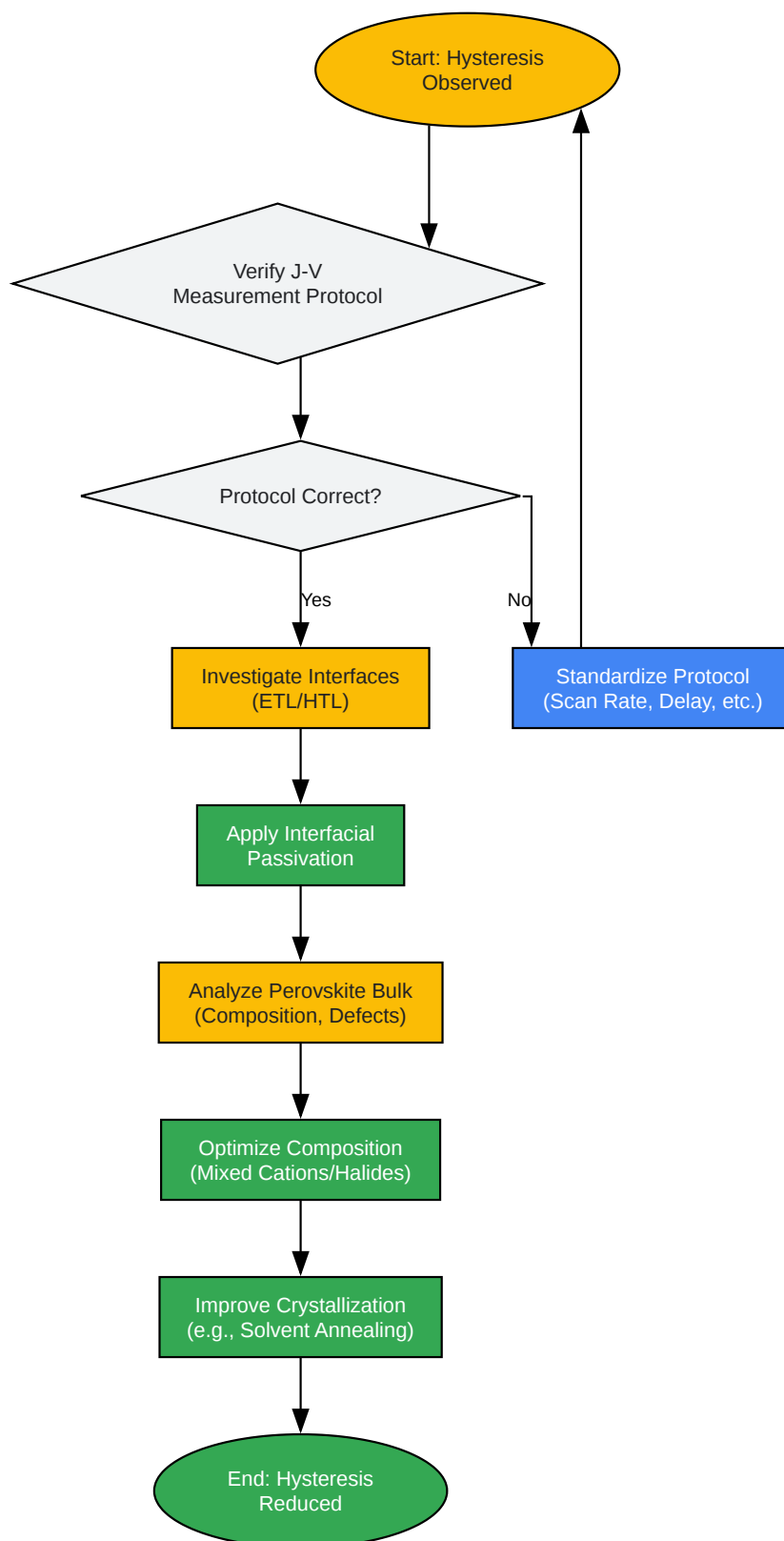
- Pre-measurement Conditioning:
 - Before the first scan, allow the device to stabilize under illumination at the open-circuit voltage (V_{oc}) for a defined period (e.g., 10 seconds).[\[26\]](#)[\[27\]](#) This step helps to fill trap states and allows for ion redistribution, leading to more stable measurements.
- J-V Scanning:
 - Reverse Scan: Scan the voltage from a value slightly above V_{oc} (e.g., 1.2 V) down to a negative voltage (e.g., -0.1 V).[\[26\]](#)[\[27\]](#)
 - Forward Scan: Immediately following the reverse scan, scan the voltage from the negative voltage back up to the starting positive voltage.
 - Scan Parameters: Use a defined scan rate (e.g., 50 mV/s) and delay time (e.g., 30 ms) for both scan directions.[\[26\]](#) It is critical to keep these parameters consistent for comparable results.
- Data Analysis:
 - Extract the photovoltaic parameters (V_{oc} , J_{sc} , FF, PCE) for both the forward and reverse scans.
 - Calculate the Hysteresis Index (HI) using the formula provided in the FAQs.

Visualizations



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Caption: Primary causes of J-V hysteresis in perovskite solar cells.



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Caption: A logical workflow for troubleshooting hysteresis.

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